molecular formula C7H10Cl2N4 B157230 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine CAS No. 1722-19-6

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine

Cat. No. B157230
CAS RN: 1722-19-6
M. Wt: 221.08 g/mol
InChI Key: HYWCPNMPNFJCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine” is a chemical compound with the molecular formula C7H10Cl2N4 . It is a derivative of 1,3,5-triazine, which is a class of nitrogen-rich heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine was obtained in high yield by azidation of 4,6-dichloro-N-(4,6-dichloro-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine with sodium azide in acetone . Another method involved the reaction of aminotriazine with cyanuric chloride in the presence of NaOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine” include a molecular weight of 221.08700, a density of 1.348g/cm3, a boiling point of 362ºC at 760mmHg, and a flash point of 172.7ºC .

Scientific Research Applications

Antimicrobial Activity

1,3,5-triazine derivatives, including “4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine”, have been investigated for their antimicrobial activity . These compounds have shown promising activity against Staphylococcus aureus and Escherichia coli . The antimicrobial activity of these compounds is comparable to that of ampicillin .

Anti-cancer Activity

1,3,5-triazine derivatives are also known for their anti-cancer properties . The specific anti-cancer activity of “4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine” is not mentioned in the sources, but it’s a promising area for further research.

Anti-viral Activity

These compounds, including “4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine”, exhibit anti-viral activities . The specific viruses against which they are effective are not mentioned in the sources, but this is another potential area for further investigation.

Antimalarial Activity

1,3,5-triazine derivatives have been found to exhibit antimalarial activities . While the specific antimalarial activity of “4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine” is not mentioned, it’s a promising area for future research.

Ultraviolet Rays Absorber

1,3,5-triazines compounds, including “4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine”, have been studied for their properties as ultraviolet rays absorbers . They have been found to have highly efficient absorption between 280 and 400 nm coupled with high optical transparency in the visible range .

Synthesis Process Improvement of Afatinib

“4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine” could potentially be used in the synthesis process improvement of afatinib, a medication used to treat certain types of cancer .

Safety and Hazards

Safety information for “4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine” suggests avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N4/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWCPNMPNFJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938097
Record name 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine

CAS RN

1722-19-6
Record name 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1722-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 50.0 g (271 mmol) of cyanuric chloride, 22.0 g of 50% aqueous sodium hydroxide, 22 ml of water, and 150 ml of toluene, cooled to 0° C., is admixed with a solution of 19.8 g (271 mmol) of diethylamine in 25 ml of toluene over a 45 minute interval. The reaction temperature is maintained at 0°-5° C. throughout the addition. After the addition is complete, the reaction mixture is stirred for two hours at ambient temperature. Water is added to the mixture to dissolve the sodium chloride, and the phases are separated. The organic phase is dried over magnesium sulfate and concentrated to give an oil which is crystallized from heptane to give 42.0 g (70% yield) of 2,4-dichloro-6-diethylamino-1,3,5-triazine, a white crystalline material, m.p. 77°-9° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Reactant of Route 4
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine

Q & A

Q1: What makes 2,4-dichloro-6-diethylamino-1,3,5-triazine a valuable building block in organic synthesis?

A: The two chlorine atoms in 2,4-dichloro-6-diethylamino-1,3,5-triazine are susceptible to nucleophilic substitution reactions. This feature allows chemists to replace them with a variety of other chemical groups, leading to the creation of diversely substituted 1,3,5-triazine derivatives. [, , ] These derivatives hold potential for applications in various fields, including pharmaceuticals and materials science.

Q2: Can you give an example of how 2,4-dichloro-6-diethylamino-1,3,5-triazine is used to create new compounds with potential biological activity?

A: Research has demonstrated that reacting 2,4-dichloro-6-diethylamino-1,3,5-triazine with halophenols leads to the formation of 2-chloro-4-diethylamino-6-halophenoxy-1,3,5-triazines. [] Interestingly, some compounds within this structural class exhibit promising antifungal activity. This highlights the potential of using 2,4-dichloro-6-diethylamino-1,3,5-triazine as a starting point for developing new antifungal agents.

Q3: Beyond its use in creating antifungal compounds, what other applications have been explored for derivatives of 2,4-dichloro-6-diethylamino-1,3,5-triazine?

A: Researchers have successfully employed the Suzuki-Miyaura cross-coupling reaction to synthesize dinucleophilic fragments incorporating the 1,3,5-triazine ring system, starting from 2,4-dichloro-6-diethylamino-1,3,5-triazine. [] These fragments are particularly interesting due to their potential for constructing larger, functional macrocycles. Such macrocycles are highly sought-after in various fields, including host-guest chemistry, supramolecular catalysis, and self-assembly processes.

Q4: How do scientists typically characterize the new compounds they create from 2,4-dichloro-6-diethylamino-1,3,5-triazine?

A: Various spectroscopic techniques are crucial for characterizing the structure of new compounds derived from 2,4-dichloro-6-diethylamino-1,3,5-triazine. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR) spectroscopy, and mass spectrometry (MS). [] By analyzing the data from these techniques, researchers can confirm the identity and purity of their synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.